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molecular formula C16H18N2O3 B8397760 (4-Nitro-1H-indol-3-yl)-(2,2,3,3-tetramethyl-cyclopropyl)-methanone

(4-Nitro-1H-indol-3-yl)-(2,2,3,3-tetramethyl-cyclopropyl)-methanone

Cat. No. B8397760
M. Wt: 286.33 g/mol
InChI Key: VKSISJUGSUMNAS-UHFFFAOYSA-N
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Patent
US07560481B2

Procedure details

A mixture of 4-nitroindole (1.0 g, 6.2 mmol), ethylmagnesium bromide (1.0 M in THF, 6.8 mL, 6.8 mmol), zinc chloride (1.0 M solution in Et2O, 6.8 mL, 6.8 mmol) and the product of Example 1A (6.8 mmol) in 15 mL of dichloromethane was processed as described in Example 1B to provide the title compound (0.15 g, 0.53 mmol, 8% yield). MS (DCI/NH3) m/z 287 (M+H)+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
6.8 mL
Type
reactant
Reaction Step One
Quantity
6.8 mL
Type
catalyst
Reaction Step One
Quantity
6.8 mmol
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three
Yield
8%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:5]=1[CH:6]=[CH:7][NH:8]2)([O-:3])=[O:2].C([Mg]Br)C.[CH3:17][C:18]1([CH3:26])[C:20]([CH3:22])([CH3:21])[CH:19]1[C:23](Cl)=[O:24]>ClCCl.[Cl-].[Zn+2].[Cl-]>[N+:1]([C:4]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:5]=1[C:6]([C:23]([CH:19]1[C:20]([CH3:22])([CH3:21])[C:18]1([CH3:26])[CH3:17])=[O:24])=[CH:7][NH:8]2)([O-:3])=[O:2] |f:4.5.6|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C2C=CNC2=CC=C1
Name
Quantity
6.8 mL
Type
reactant
Smiles
C(C)[Mg]Br
Name
Quantity
6.8 mL
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]
Step Two
Name
Quantity
6.8 mmol
Type
reactant
Smiles
CC1(C(C1(C)C)C(=O)Cl)C
Step Three
Name
Quantity
15 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C2C(=CNC2=CC=C1)C(=O)C1C(C1(C)C)(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.53 mmol
AMOUNT: MASS 0.15 g
YIELD: PERCENTYIELD 8%
YIELD: CALCULATEDPERCENTYIELD 8.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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